4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde
Overview
Description
4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde is a chemical compound with the molecular formula C19H17NO3. It is known for its role as a hypolipemic agent and acts as an agonist at the peroxisome proliferator-activated receptor α (PPARα) . This compound has been shown to be effective in lowering blood glucose levels in animal models of type 2 diabetes .
Mechanism of Action
Target of Action
fragariae . Therefore, it can be inferred that the compound’s primary targets could be certain proteins or enzymes in these fungi that are crucial for their survival.
Mode of Action
Given its fungicidal activity, it is likely that the compound interacts with its targets in a way that inhibits the growth or reproduction of the fungi .
Biochemical Pathways
Considering its fungicidal activity, it can be speculated that the compound interferes with the biochemical pathways essential for the survival and proliferation of the fungi .
Result of Action
Given its fungicidal activity, it can be inferred that the compound’s action results in the inhibition of growth or reproduction of the fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde typically involves the reaction of 5-methyl-2-phenyloxazole with 4-hydroxybenzaldehyde in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzoic acid.
Reduction: 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzyl alcohol.
Substitution: Products will vary based on the nucleophile used.
Scientific Research Applications
4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on lipid metabolism and glucose regulation.
Industry: Utilized in the development of pharmaceuticals and biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)propanoic acid (PF-407288)
- N-((2-phenyloxazol-4-yl)methyl)pyrimidine carboxamide derivatives
Uniqueness
4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde is unique due to its specific structure, which allows it to act as a potent agonist at PPARα. This distinguishes it from other similar compounds that may have different molecular targets or mechanisms of action. Additionally, its efficacy in lowering blood glucose levels in animal models of type 2 diabetes highlights its potential therapeutic value .
Properties
IUPAC Name |
4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-14-18(20-19(23-14)16-5-3-2-4-6-16)11-12-22-17-9-7-15(13-21)8-10-17/h2-10,13H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWZPTYWJHXUHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444518 | |
Record name | 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103788-59-6 | |
Record name | 4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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